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Compound of Interest

Compound Name:
4-amino-N-

isopropylbenzenesulfonamide

Cat. No.: B185396 Get Quote

Spectroscopic Data of 4-amino-N-
isopropylbenzenesulfonamide: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the

compound 4-amino-N-isopropylbenzenesulfonamide. Due to the limited availability of direct

experimental spectra for this specific molecule, this document presents a comprehensive

analysis based on data from structurally analogous compounds, including 4-

aminobenzenesulfonamide and various N-substituted sulfonamides. This guide is intended to

serve as a valuable resource for researchers in compound identification, characterization, and

quality control.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-amino-N-isopropylbenzenesulfonamide. These

predictions are derived from established spectroscopic principles and data from closely related

molecules.
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Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.6 - 7.8 Doublet 2H
Aromatic protons

ortho to -SO₂NHR

~ 6.6 - 6.8 Doublet 2H
Aromatic protons

ortho to -NH₂

~ 5.8 - 6.2 Broad Singlet 2H -NH₂ protons

~ 4.8 - 5.2 Singlet 1H -SO₂NH- proton

~ 3.3 - 3.7 Septet 1H -CH(CH₃)₂ proton

~ 1.1 - 1.3 Doublet 6H -CH(CH₃)₂ protons

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00

ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~ 150 Aromatic C-NH₂

~ 130 Aromatic C-SO₂

~ 128 Aromatic CH ortho to -SO₂NHR

~ 114 Aromatic CH ortho to -NH₂

~ 48 -CH(CH₃)₂

~ 23 -CH(CH₃)₂

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium, Sharp (doublet) N-H stretch (primary amine)

3250 - 3350 Medium, Broad N-H stretch (sulfonamide)

3000 - 3100 Medium Aromatic C-H stretch

2850 - 2980 Medium Aliphatic C-H stretch

~ 1600, ~1500 Strong Aromatic C=C bending

~ 1330 Strong Asymmetric SO₂ stretch

~ 1150 Strong Symmetric SO₂ stretch

~ 900 Medium S-N stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

214 [M]⁺, Molecular ion

199 [M - CH₃]⁺

156 [M - NH(CH(CH₃)₂)]⁺

108 [H₂NC₆H₄SO₂]⁺

92 [H₂NC₆H₄]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized for the particular instrument

and sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton

signals.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence to simplify the spectrum to singlets for each unique carbon.[2] A larger number of

scans and a longer acquisition time are typically required for ¹³C NMR compared to ¹H NMR

due to the low natural abundance of the ¹³C isotope.[2][3]

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale using the residual solvent peak or an

internal standard like TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry

potassium bromide (KBr) powder.[4] Press the mixture into a thin, transparent pellet using a

hydraulic press.

Sample Preparation (Thin Film Method): Dissolve a small amount of the sample in a volatile

solvent.[5] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the

solvent to evaporate, leaving a thin film of the compound.[5]

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FT-IR

spectrometer.[5] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6] A

background spectrum of the empty sample holder or pure KBr pellet should be recorded and

automatically subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS) for volatile compounds.

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).[8] EI

involves bombarding the sample with a high-energy electron beam, which typically causes

fragmentation of the molecule.[8][9]

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer.

Detection: Detect the ions and generate a mass spectrum, which plots the relative

abundance of ions as a function of their m/z ratio.[8]

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 4-amino-N-isopropylbenzenesulfonamide.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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